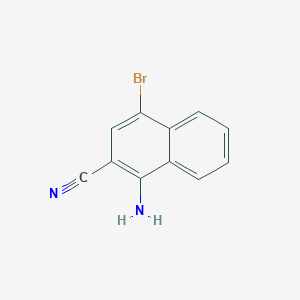

1-Amino-4-bromo-2-naphthonitrile

Description

Properties

IUPAC Name |

1-amino-4-bromonaphthalene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2/c12-10-5-7(6-13)11(14)9-4-2-1-3-8(9)10/h1-5H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETDYMLEXACTDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Amino 4 Bromo 2 Naphthonitrile and Analogous Naphthonitrile Derivatives

Strategies for Constructing the Naphthonitrile Core

The formation of the fundamental naphthalene-2-carbonitrile structure can be achieved through several distinct synthetic pathways, including building the ring system from acyclic or monocyclic precursors, or by functionalizing a pre-existing naphthalene (B1677914) core.

Cyclization Reactions Leading to Naphthalene-2-carbonitrile Frameworks

One of the most elegant strategies for constructing the naphthonitrile core involves annulation or cyclization reactions where the naphthalene ring system is formed from simpler starting materials. These methods often provide a high degree of control over the substitution pattern of the final product.

A prominent example is the two-step synthesis of 1-amino-4-arylnaphthalene-2-carbonitriles. This process begins with the condensation of diarylacetaldehydes or 1,1-diarylacetones with malonodinitrile. The resulting aryl-ylidenemalonodinitrile intermediate then undergoes cyclization in the presence of concentrated sulfuric acid. icm.edu.pl This benzannulation reaction proceeds via an electrophilic attack of an activated nitrile group, leading to the formation of the 1-aminonaphthonitrile framework. icm.edu.pl

Another powerful technique is the Dötz benzannulation, a transition metal-mediated cyclization. This reaction involves the coupling of an alkoxy-aryl carbene complex with an alkyne, which can be adapted for the synthesis of highly functionalized naphthalenes. csir.co.za Furthermore, cyano-substituted naphthalene derivatives can be synthesized through the reaction of β-ketonitriles with 1,2-bis(halomethyl)benzenes, which proceeds through a rearrangement aromatization mechanism. rsc.org

| Cyclization Method | Precursors | Key Reagents/Conditions | Product Type |

| Kozik et al. Method | Diarylacetaldehydes, Malonodinitrile | Concentrated H₂SO₄ | 1-Amino-4-arylnaphthalene-2-carbonitriles icm.edu.pl |

| Dötz Benzannulation | Alkoxy-aryl carbene complex, Alkyne | Chromium catalyst | Functionalized Naphthols/Naphthalenes csir.co.za |

| Rearrangement Aromatization | β-Ketonitriles, 1,2-bis(halomethyl)benzenes | Cs₂CO₃ in DMSO | Cyano-substituted Naphthalenes rsc.org |

Cyanation Reactions of Naphthalene Precursors

An alternative to building the ring system is the direct introduction of a cyano group onto a pre-existing naphthalene or a related precursor like tetralin (1,2,3,4-tetrahydronaphthalene).

One modern approach involves the copper-catalyzed C-H cyanation of naphthalene derivatives. For instance, using a picolinamide (B142947) directing group, a Cu(TFA)₂ catalyst, and benzoyl cyanide as the cyano source, 8-cyano-1-(picolinamido)naphthalene derivatives can be obtained in moderate to good yields. researchgate.net This method highlights the advancing capability of direct C-H functionalization.

More traditional methods often start with tetralin. One route involves the bromination of tetralin, followed by a cyano-debromination reaction using copper(I) cyanide, and subsequent aromatization to yield the naphthonitrile. google.com Aromatization of the bromocyanotetrahydronaphthalene intermediate can be achieved by heating with a palladium on carbon (Pd/C) catalyst. google.com

| Cyanation Approach | Substrate | Key Reagents/Catalyst | Product | Notes |

| Directed C-H Cyanation | Picolinamide-substituted Naphthalene | Benzoyl Cyanide, Cu(TFA)₂ | 8-Cyano-1-(picolinamido)naphthalene researchgate.net | Site-specific cyanation at the C8-position. |

| Rosenmund-von Braun Reaction | Bromotetrahydronaphthalene | Copper(I) Cyanide (CuCN) | Cyanotetrahydronaphthalene google.com | Classic method for introducing nitriles. |

| Aromatization | 4-Bromo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | 10% Pd/C, Heat | 4-Bromo-2-naphthonitrile google.com | Dehydrogenation step to form the aromatic system. |

Dehydration of Naphthalene-2-carbaldehyde Oximes

A well-established method for synthesizing nitriles is the dehydration of aldoximes. This transformation can be applied to naphthalene derivatives to install the cyano group. The synthesis of 4-bromo-1-naphthonitrile has been reported via a multi-step sequence where the final step is the dehydration of 4-bromo-1-naphthaldehyde (B41720) oxime. google.com The oxime precursor is typically prepared by reacting the corresponding naphthaldehyde with hydroxylamine (B1172632) hydrochloride. researchgate.net Various dehydrating agents can be employed for this conversion, which is a common and reliable reaction in organic synthesis. acs.orggoogle.com For example, 2-hydroxy-8-methoxy-1-naphthaldehyde can be converted to its oxime, which then serves as a precursor for further transformations. researchgate.net

Introduction of the Amino Group

Once the bromo-naphthonitrile core is established, the final key step is the introduction of the amino group at the C1 position. This is most commonly achieved through the reduction of a nitro group precursor.

Reduction of Nitro-Substituted Naphthonitriles

The most prevalent strategy for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro compound. uri.edu This involves an initial nitration of the bromo-naphthonitrile precursor to install a nitro group, typically at the desired position, followed by its reduction.

A wide array of reducing agents can be used for this purpose. Classic conditions involve the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). youtube.com After the reduction is complete, a base is typically added to neutralize the acid and deprotonate the resulting ammonium (B1175870) salt to yield the free amine. youtube.com Modern methods offer milder and more selective conditions, utilizing reagents like sodium dithionite, catalytic hydrogenation with catalysts such as Pd/C, or other metal-based systems. organic-chemistry.org The choice of reagent can be critical to avoid the reduction of other functional groups present in the molecule, such as the nitrile or the bromo substituent.

| Reducing System | Typical Conditions | Advantages/Disadvantages |

| Metal/Acid (e.g., Sn/HCl) | Metal powder, concentrated acid, heat youtube.com | Inexpensive and effective, but can be harsh and require basic workup. youtube.com |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | H₂ gas, Palladium on Carbon catalyst, various solvents | Clean reaction with water as the only byproduct, but may reduce other groups. |

| Transfer Hydrogenation (e.g., Formic Acid) | Formic acid, Iron-based catalyst | Base-free conditions, good functional group tolerance. organic-chemistry.org |

| Diboron Reagents (e.g., B₂pin₂) | Tetrahydroxydiboron in water | Metal-free, mild conditions, highly chemoselective. organic-chemistry.org |

Direct Amination Reactions of Halonaphthonitriles via C-CN Bond Activation

Direct amination represents a more atom-economical approach to forming C-N bonds. While the activation of a C-CN bond for amination is not a standard transformation, the direct amination of aryl halides is a cornerstone of modern organic synthesis. rsc.orgnih.gov In the context of synthesizing 1-Amino-4-bromo-2-naphthonitrile, this would more likely involve the direct displacement of a leaving group on a suitable precursor.

Alternatively, methods involving the direct C-H amination of arenes have been developed, often requiring a directing group and a metal catalyst, such as rhodium or copper, to achieve regioselectivity. mdpi.comorgsyn.org These reactions can utilize various nitrogen sources, including azides, and represent an advancing frontier in C-N bond formation. uri.eduorgsyn.org However, for a substrate already containing a halogen, such as a dibromo-naphthonitrile, a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) would be the more conventional and predictable route to introduce the amino group.

Functionalization of Naphthalene Intermediates (e.g., aminobenzannulation)

The construction of the core aminonaphthonitrile framework can be achieved through various annulation strategies, where a benzene (B151609) ring is fused onto an existing structure. One notable approach involves a base-mediated, one-pot reaction that forms the naphthalene nucleus through sequential intermolecular and intramolecular carbon-carbon bond formations.

A key precursor for this type of synthesis is 2-(1-cyano-2,2-bis(methylthio)vinyl)benzonitrile, which can be synthesized from 2-cyanomethylbenzonitrile, carbon disulfide, and methyl iodide. researchgate.net This precursor reacts with functionalized aryl/heteroaryl methyl ketones or acetone (B3395972) under basic conditions to yield highly functionalized 4-amino-3-aroyl/acetyl-2-methylsulfanylnaphthalene-1-carbonitriles. researchgate.net This (5C+1C) annulation strategy provides a versatile route to complex naphthalene derivatives in good yields. researchgate.net The structure of the resulting products has been confirmed through techniques including single-crystal X-ray crystallography. researchgate.net

Table 1: Example of Aminobenzannulation for Naphthalene Synthesis researchgate.net

| Starting Materials | Base | Product | Yield |

|---|---|---|---|

| 2-(1-cyano-2,2-bis(methylthio)vinyl)benzonitrile, Aryl methyl ketones | KOH | 4-amino-3-aroyl-2-methylsulfanylnapthalene-1-carbonitriles | Good |

Introduction of the Bromo Substituent

The incorporation of a bromine atom onto the naphthalene ring is a critical step and can be accomplished through several methods, primarily electrophilic bromination or diazotization-substitution reactions. The choice of method often depends on the existing substituents on the naphthalene precursor, as they direct the position of the incoming bromine atom.

Direct bromination of a pre-formed naphthonitrile or its precursors is a common strategy. The regioselectivity of this electrophilic aromatic substitution is governed by the electronic effects of the substituents already present on the naphthalene ring. For instance, electron-donating groups like amino or hydroxyl groups activate the ring and direct the incoming electrophile (Br+) to ortho and para positions.

Common brominating agents include N-bromosuccinimide (NBS) and liquid bromine. google.comgoogle.comgoogle.com The reaction conditions, such as solvent and temperature, are optimized to maximize the yield of the desired isomer. For example, the bromination of 1-methylnaphthalene (B46632) can be achieved using NBS in acetonitrile (B52724) at room temperature. google.com In another example, Tobias acid undergoes bromination in an acetic acid medium, where a sulfonyl group at the 1-position is replaced by bromine, and further bromination occurs at the 6-position. google.comgoogle.com

Table 2: Electrophilic Bromination Conditions

| Substrate | Brominating Agent | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| 1-Methylnaphthalene | N-Bromosuccinimide (NBS) | Acetonitrile | 20-25 °C | 4-Bromo-1-methylnaphthalene | google.com |

| Tobias Acid | Liquid Bromine | Acetic Acid | 50-100 °C | 1,6-Dibromo-2-naphthylamine | google.comgoogle.com |

| 5,6,7,8-Tetrahydronaphthalene-2-carbonitrile | Bromine | Carbon Tetrachloride | 10 °C | 4-Bromo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | google.com |

The Sandmeyer reaction and related diazotization-substitution processes provide an alternative and highly effective route for introducing bromine. This method typically starts with an amino-substituted naphthalene derivative. The primary amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium salt is often unstable and is immediately treated with a copper(I) bromide (CuBr) solution to replace the diazonium group with a bromine atom. google.comrsc.org

This methodology is particularly useful when direct bromination is not regioselective or leads to unwanted side products. For example, 4-amino-1-naphthonitrile can be converted to 4-bromo-1-naphthonitrile via a diazo-reaction followed by a substitution reaction. google.com A significant advantage of this method is its applicability to a wide range of substrates. A one-pot protocol has been developed for the direct conversion of nitroarenes to haloaromatics, which involves an initial reduction of the nitro group to an amine, followed by diazotization and halogenation. rsc.org

Table 3: Bromine Incorporation via Diazotization

| Starting Material | Key Reagents | Intermediate | Product | Reference |

|---|---|---|---|---|

| 4-Amino-1-naphthonitrile | NaNO₂, H⁺, CuBr | Diazonium salt | 4-Bromo-1-naphthonitrile | google.com |

| 6-Bromo-2-naphthylamine | NaNO₂, HCl, then HBF₄ or HPF₆ | Diazonium salt | 2-Bromo-6-fluoronaphthalene | google.comgoogle.com |

| 4-Nitrobenzonitrile | Pinacol (for reduction), t-BuONO, CuBr/HBr | Diazonium salt | 4-Bromobenzonitrile | rsc.org |

Regioselective Synthesis of 1,4-Substituted Amino-Bromonaphthonitriles

Achieving the specific 1-amino-4-bromo substitution pattern on the 2-naphthonitrile (B358459) scaffold requires careful strategic planning to control the regiochemistry of each reaction step. Both multi-step sequences and more efficient one-pot strategies have been explored for this purpose.

A linear, step-by-step approach allows for the purification of intermediates and precise control over each transformation. A representative multi-step synthesis might begin with a readily available naphthalene derivative, which is then sequentially functionalized.

For example, a synthetic route to the related 4-bromo-1-naphthonitrile starts with 1-methylnaphthalene. google.com The sequence involves:

Bromination: Introduction of a bromine atom at the 4-position using N-bromosuccinimide.

Benzylic Bromination: Bromination of the methyl group to form a bromomethyl group.

Sommelet Reaction: Conversion of the bromomethyl group to an aldehyde.

Oximation: Reaction of the aldehyde with hydroxylamine to form an oxime.

Dehydration: Conversion of the oxime to the final nitrile group. google.com

Another strategy involves the aromatization of a tetralone precursor. For instance, 4-bromo-2-naphthonitrile can be prepared by the oxidative aromatization of 4-bromo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile using a palladium on carbon catalyst at high temperatures. google.com

To improve efficiency and reduce waste, one-pot or tandem reaction strategies are highly desirable. These methods combine multiple reaction steps into a single process without the need to isolate intermediates.

A notable one-pot strategy involves the direct synthesis of functionalized aromatic bromides from nitroarenes. rsc.org This process includes the reduction of a nitro group, followed by in situ diazotization and subsequent bromination. rsc.org This approach is step-economical and offers a practical alternative to multi-step methods. Similarly, tandem protocols have been developed for other heterocyclic systems, such as the synthesis of selenazoles from alkynes, which involves an initial bromination followed by cyclization with selenourea (B1239437) in a one-pot fashion. mdpi.com While not directly for this compound, these strategies highlight the potential for developing convergent and efficient one-pot syntheses for complex, substituted aromatic compounds.

Chemical Reactivity and Transformation Studies of 1 Amino 4 Bromo 2 Naphthonitrile

Reactions Involving the Nitrile Group

The cyano group of 1-Amino-4-bromo-2-naphthonitrile is a key site for various chemical transformations, enabling the introduction of diverse functionalities.

Nucleophilic Addition Reactions to the Cyano Moiety

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. While specific examples of nucleophilic addition to this compound are not extensively documented in the provided search results, the general reactivity of nitriles suggests that it can undergo such reactions. For instance, organometallic reagents can add across the carbon-nitrogen triple bond. The dearomative nucleophilic addition of organometallic reagents to electron-deficient naphthalenes has been developed, with some examples showing addition at the distal position driven by steric effects. acs.orgntu.edu.sg Specifically, in the functionalization of 1-naphthonitrile (B165113) with organolithium reagents, sterically bulkier nucleophiles tend to add preferentially at the C4 position. acs.orgntu.edu.sg

Hydrolysis and Alcoholysis of the Nitrile Functionality

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. While direct studies on the hydrolysis of this compound were not found, a patent describes the conversion of methyl 4-bromo-2-naphthoate to 4-bromo-2-naphthonitrile, implying the reverse reaction (hydrolysis of the nitrile) is a standard transformation. google.com The nitrile group may undergo hydrolysis to form a carboxylic acid or an amide. smolecule.com

Reductive Transformations of the Nitrile to Amines

Reduction of the nitrile group in this compound would yield a primary amine, specifically a (aminomethyl)naphthalene derivative. Common reducing agents for this transformation include lithium aluminum hydride and catalytic hydrogenation. This conversion is a fundamental reaction in organic synthesis, providing a route to valuable diamino-substituted naphthalenes.

Transition Metal-Catalyzed C-CN Bond Activation and Functionalization

The carbon-cyanide (C-CN) bond, while generally robust, can be activated and functionalized using transition metal catalysts. snnu.edu.cnnih.gov This area of research has gained significant attention as it allows for novel synthetic strategies. rsc.orgrsc.org These reactions can be broadly categorized into those where the cyano group acts as a leaving group and those where it serves as a source of the cyanide anion. snnu.edu.cnnih.gov Although specific applications to this compound are not detailed in the provided results, the principles of C-CN bond activation are applicable. snnu.edu.cnnih.gov

Reactions at the Amino Group

The amino group in this compound is a versatile handle for introducing various substituents through N-alkylation and N-acylation reactions.

N-Alkylation and N-Acylation Reactions

The primary amino group can be readily alkylated or acylated to form secondary or tertiary amines and amides, respectively. These reactions are fundamental in modifying the electronic and steric properties of the molecule, which can be crucial for the synthesis of targeted derivatives. For example, the acylation of 2-acyl-3-aminonaphtho[2,1-b]furans, which share a similar amino-naphthalene core, has been reported to yield the corresponding acylamido derivatives. researchgate.net

Diazotization and Subsequent Conversion to Other Functional Groups

The primary aromatic amine functionality of this compound allows it to undergo diazotization, a process that converts the amino group into a highly versatile diazonium salt. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. masterorganicchemistry.com The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), facilitating its replacement by a wide variety of nucleophiles. masterorganicchemistry.com

This two-step process, involving diazotization followed by nucleophilic substitution, provides a powerful synthetic route to introduce a range of functional groups onto the naphthalene (B1677914) ring that might be difficult to introduce directly.

Examples of transformations via diazotization:

| Reagent(s) | Product Functional Group | Reaction Name/Type |

| H₂O, heat | -OH (hydroxyl) | Hydrolysis |

| CuCl | -Cl (chloro) | Sandmeyer Reaction masterorganicchemistry.com |

| CuBr | -Br (bromo) | Sandmeyer Reaction masterorganicchemistry.com |

| CuCN | -CN (cyano) | Sandmeyer Reaction masterorganicchemistry.com |

| HBF₄, heat | -F (fluoro) | Balz-Schiemann Reaction |

| KI | -I (iodo) | --- |

| H₃PO₂ | -H (hydrogen) | Reductive deamination |

The Sandmeyer reactions, utilizing copper(I) salts, are particularly effective for introducing chloro, bromo, and cyano groups. masterorganicchemistry.com For the introduction of a fluoro group, the Balz-Schiemann reaction is employed, which involves the formation and subsequent thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. The replacement of the diazonium group with iodine can be achieved by treatment with potassium iodide. Furthermore, reductive deamination, accomplished with reagents like hypophosphorous acid (H₃PO₂), allows for the removal of the original amino group, replacing it with a hydrogen atom.

Condensation Reactions (e.g., Schiff Base Formation)

The primary amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. gsconlinepress.comdergipark.org.tr This reaction typically proceeds under acid or base catalysis, or with the application of heat, and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. gsconlinepress.comscispace.com

The general reaction is as follows: R¹R²C=O + R³NH₂ ⇌ R¹R²C=NR³ + H₂O (where R³NH₂ is this compound)

The formation of Schiff bases is a reversible reaction, but the equilibrium can be shifted towards the product by removing the water formed during the reaction. scispace.com These Schiff bases are themselves versatile intermediates. The imine bond (-C=N-) can be subjected to further transformations, such as reduction to form secondary amines or participation in cycloaddition reactions. The electronic properties of the Schiff base can be tuned by the nature of the aldehyde or ketone used in the condensation. Aromatic aldehydes, for instance, form more stable, conjugated Schiff bases compared to aliphatic aldehydes. dergipark.org.tr

Examples of Aldehydes/Ketones for Schiff Base Formation:

| Carbonyl Compound | Resulting Schiff Base Type |

| Benzaldehyde | Aromatic Schiff Base |

| Salicylaldehyde | Aromatic Schiff Base with hydroxyl group |

| Acetone (B3395972) | Aliphatic Schiff Base |

| Cyclohexanone | Alicyclic Schiff Base |

These condensation reactions are fundamental in building more complex molecular architectures from this compound, providing a pathway to a wide array of derivatives with potential applications in various fields of chemistry. gsconlinepress.com

Reactions at the Bromo Substituent

The bromo substituent at the 4-position of the this compound ring is a key site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly enhancing the synthetic utility of this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. The bromo group on the naphthonitrile serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. fishersci.co.uk This reaction is widely used for the synthesis of biaryl compounds and is known for its mild reaction conditions and tolerance of a wide range of functional groups.

General Suzuki-Miyaura Reaction: Ar-Br + R-B(OH)₂ → Ar-R + B(OH)₂Br (where Ar-Br is this compound)

The Sonogashira coupling reaction facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orggold-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes. gold-chemistry.org

General Sonogashira Reaction: Ar-Br + H−C≡C−R → Ar−C≡C−R + HBr (where Ar-Br is this compound)

Table of Palladium-Catalyzed Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Catalyst System | Base | Product Type |

| Suzuki-Miyaura fishersci.co.uk | Boronic acid (R-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄) | Inorganic base (e.g., Na₂CO₃, K₂CO₃) | Aryl-substituted naphthalene |

| Sonogashira wikipedia.orggold-chemistry.orgorganic-chemistry.org | Terminal alkyne (R-C≡CH) | Pd(0) complex and Cu(I) salt (e.g., CuI) | Amine base (e.g., Et₃N, piperidine) | Alkynyl-substituted naphthalene |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions provide an alternative to palladium-based methods for the formation of C-C and C-heteroatom bonds. These reactions often offer different reactivity profiles and can be more cost-effective. For instance, copper catalysis can be employed in Ullmann-type reactions, where the aryl bromide is coupled with alcohols, amines, or thiols. Recent advancements have also demonstrated copper's utility in coupling aryl halides with a variety of nucleophiles under milder conditions than traditional Ullmann reactions. researchgate.net

Metal-Mediated Dehalogenation and Carboxylation

The bromo substituent can be removed or transformed through metal-mediated processes. Metallo-dehalogenation can be achieved by treating the aryl bromide with an organometallic reagent, such as an alkyl-lithium compound (e.g., n-BuLi), followed by quenching with a proton source. This process effectively replaces the bromine atom with a hydrogen atom.

Alternatively, the lithiated intermediate generated during metallo-dehalogenation can be trapped with an electrophile. A notable example is carboxylation , where the lithiated species reacts with carbon dioxide (CO₂) to introduce a carboxylic acid group at the 4-position, yielding 1-amino-4-carboxy-2-naphthonitrile after an acidic workup. google.comgoogle.com This reaction sequence provides a valuable method for introducing a carboxylic acid functionality onto the naphthalene ring. google.comgoogle.com

Reactivity of the Naphthalene Ring System

The naphthalene ring system is generally more reactive than benzene (B151609) in both electrophilic and nucleophilic substitution reactions. This is attributed to the lower stabilization energy lost in forming the reaction intermediate compared to benzene. libretexts.org The specific reactivity and regioselectivity in substituted naphthalenes, such as the title compound, are dictated by the electronic nature and position of the substituents.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The outcome of such reactions on this compound is governed by the cumulative directing effects of the amino, bromo, and cyano groups.

Amino Group (-NH₂ at C-1): This is a powerful activating group and directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com In this molecule, the C-2 and C-4 positions are already substituted. Thus, it strongly directs towards positions 5 and 8.

Cyano Group (-CN at C-2): This is a strongly deactivating group that directs electrophiles to the meta position relative to itself, which would be positions 4 (substituted), 7, and the inactive C-5/C-7 positions of the other ring. masterorganicchemistry.com

Bromo Group (-Br at C-4): Halogens are deactivating but are ortho, para-directing. libretexts.org It directs towards positions 3, 5, and 1 (substituted).

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent Type | Predicted Product(s) | Major Site(s) of Substitution |

|---|---|---|

| Nitrating Agent (e.g., HNO₃/H₂SO₄) | 1-Amino-4-bromo-5-nitro-2-naphthonitrile and/or 1-Amino-4-bromo-8-nitro-2-naphthonitrile | C-5, C-8 |

| Halogenating Agent (e.g., Br₂/FeBr₃) | 1-Amino-4,5-dibromo-2-naphthonitrile and/or 1-Amino-4,8-dibromo-2-naphthonitrile | C-5, C-8 |

| Sulfonating Agent (e.g., fuming H₂SO₄) | 5-Amino-8-bromo-6-cyanonaphthalene-1-sulfonic acid | C-5 |

| Friedel-Crafts Acylation (e.g., RCOCl/AlCl₃) | 5-Acyl-1-amino-4-bromo-2-naphthonitrile | C-5 |

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group by a nucleophile and is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgsemanticscholar.org

In this compound, the bromine atom at C-4 is a viable leaving group. The reaction is significantly activated by the presence of the strongly electron-withdrawing cyano group at the C-2 (ortho) position. This EWG stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. pressbooks.publibretexts.org While the electron-donating amino group at C-1 typically deactivates the ring towards nucleophilic attack, the powerful activating effect of the ortho-cyano group is expected to be the dominant factor. Studies on other activated aromatic systems confirm that a cyano group is a potent activator for SNAr reactions. nih.govnih.gov

Therefore, the most probable reaction pathway is the displacement of the bromide at C-4 by a strong nucleophile.

Table 2: Predicted Products of Nucleophilic Aromatic Substitution (SNAr)

| Nucleophile (Nu⁻) | Reagent Example | Predicted Product |

|---|---|---|

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 1-Amino-4-methoxy-2-naphthonitrile |

| Amine (R₂NH) | Piperidine | 1-Amino-4-(piperidin-1-yl)-2-naphthonitrile |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 1-Amino-4-(phenylthio)-2-naphthonitrile |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 4-Azido-1-amino-2-naphthonitrile |

The aromaticity of the naphthalene ring can be disrupted or removed through dearomatization or hydrogenation reactions. Catalytic hydrogenation, typically employing hydrogen gas with a metal catalyst, can reduce the aromatic system. khanacademy.orgyoutube.com The reaction outcome is highly dependent on the catalyst and reaction conditions (temperature, pressure).

For this compound, several functional groups can be reduced:

Naphthalene Ring: Can be partially hydrogenated to a tetralin derivative or fully hydrogenated to a decalin derivative.

Cyano Group: Can be reduced to a primary amine (aminomethyl group, -CH₂NH₂).

Carbon-Bromine Bond: Can undergo hydrogenolysis, replacing the bromine atom with a hydrogen atom.

The chemoselectivity of the reduction is a key consideration. Palladium catalysts (Pd/C) are effective for hydrogenating double bonds and are also known to facilitate the deprotection of benzyl (B1604629) groups and the hydrogenolysis of aryl halides. youtube.com More reactive catalysts like platinum (e.g., Adam's catalyst, PtO₂) or rhodium may be required for the reduction of the aromatic ring under milder conditions. The reduction of a nitrile to an amine can also be achieved with these catalysts, often under conditions that would also affect the aromatic ring. nih.gov

Table 3: Potential Products of Catalytic Hydrogenation under Various Conditions

| Catalyst / Conditions | Potential Transformation(s) | Plausible Product(s) |

|---|---|---|

| H₂, Pd/C, low pressure | Hydrodebromination | 1-Amino-2-naphthonitrile |

| H₂, Raney Nickel, moderate pressure | Nitrile reduction | 1-Amino-4-bromo-2-(aminomethyl)naphthalene |

| H₂, PtO₂, moderate pressure/temp | Ring and Nitrile Reduction, Hydrodebromination | 2-(Aminomethyl)decalin-1-amine |

| H₂, Rh/C, high pressure/temp | Full Ring Reduction | 1-Amino-4-bromo-decahydronaphthalene-2-carbonitrile |

Substituted naphthonitriles are known to participate in photoreactions, particularly those involving the formation of exciplexes. An exciplex, or excited-state complex, is a transient species formed between a photoexcited electron donor and a ground-state electron acceptor. oldcitypublishing.com These complexes are characterized by a broad, structureless, and red-shifted fluorescence emission compared to the individual molecules. chitose.ac.jp

This compound is an ideal candidate for such photochemistry. The naphthalene ring system, particularly when substituted with an electron-withdrawing nitrile group, is a well-known electron acceptor. Conversely, the amino group is a potent electron donor. Upon photoexcitation, an electron can be transferred from the amino group (donor) to the cyanonaphthalene moiety (acceptor), leading to the formation of an intramolecular charge-transfer state or an intermolecular exciplex with another molecule. acs.orgresearchgate.net The formation of such exciplexes is a key principle in the design of materials for organic light-emitting diodes (OLEDs). nih.govfrontiersin.org Research on aminonaphthonitriles has confirmed their involvement in photochemical processes. archive.org

Table 4: Photochemical Properties and Exciplex Formation

| Property | Description | Relevance to this compound |

|---|---|---|

| Electron Donor | Amino Group (-NH₂) | The lone pair on the nitrogen atom can be donated upon photoexcitation. |

| Electron Acceptor | Cyanonaphthalene System | The π-system of the naphthalene ring, polarized by the -CN group, can accept an electron. |

| Exciplex Emission | Broad, red-shifted fluorescence | Expected to be observable in solution or solid state, indicating charge-transfer complex formation. |

| Potential Applications | OLEDs, fluorescent probes | The charge-transfer characteristics make such molecules interesting for materials science and bio-imaging applications. rsc.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Amino-4-bromo-5-nitro-2-naphthonitrile |

| 1-Amino-4-bromo-8-nitro-2-naphthonitrile |

| 1-Amino-4,5-dibromo-2-naphthonitrile |

| 1-Amino-4,8-dibromo-2-naphthonitrile |

| 5-Amino-8-bromo-6-cyanonaphthalene-1-sulfonic acid |

| 5-Acyl-1-amino-4-bromo-2-naphthonitrile |

| 1-Amino-4-methoxy-2-naphthonitrile |

| 1-Amino-4-(piperidin-1-yl)-2-naphthonitrile |

| 1-Amino-4-(phenylthio)-2-naphthonitrile |

| 4-Azido-1-amino-2-naphthonitrile |

| 1-Amino-2-naphthonitrile |

| 1-Amino-4-bromo-2-(aminomethyl)naphthalene |

| 2-(Aminomethyl)decalin-1-amine |

| 1-Amino-4-bromo-decahydronaphthalene-2-carbonitrile |

| Benzene |

| Tetralin |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 1 Amino 4 Bromo 2 Naphthonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. In the case of 1-Amino-4-bromo-2-naphthonitrile, the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for each chemically non-equivalent proton.

The aromatic protons on the naphthalene (B1677914) ring system exhibit characteristic chemical shifts and coupling patterns. For instance, a proton on a carbon adjacent to the bromine atom will be influenced differently than a proton near the amino or nitrile group. The integration of these signals confirms the number of protons in each environment, while the splitting patterns (e.g., doublets, triplets, multiplets) reveal the number of neighboring protons, a phenomenon known as spin-spin coupling. This data is crucial for assigning specific protons to their positions on the naphthalene core.

A representative ¹H NMR dataset for a related bromo-naphthalene derivative shows signals in the aromatic region, typically between δ 7.0 and 8.5 ppm. For example, a doublet appearing around δ 7.68 (d, J = 7.8 Hz, 1H) could be indicative of a proton with one neighboring proton, with the coupling constant (J) providing further structural information. rsc.org

Interactive Data Table: Representative ¹H NMR Data for a Bromo-substituted Naphthalene Derivative

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.15 | d | 1.7 | 1H | Aromatic H |

| 8.00 | d | 9.0 | 1H | Aromatic H |

| 7.89 | d | 8.7 | 1H | Aromatic H |

| 7.62-7.58 | m | 2H | Aromatic H | |

| 7.35 | d | 9.0 | 1H | Aromatic H |

Note: This table is illustrative and based on data for a related bromo-naphthalene structure. Actual values for this compound may vary.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon signals are indicative of their electronic environment. For example, the carbon atom of the nitrile group (-C≡N) will appear at a characteristic downfield shift. The carbon atoms bonded to the electronegative bromine and nitrogen atoms will also be shifted downfield. The carbon atoms of the naphthalene ring will appear in the aromatic region of the spectrum, typically between δ 110 and 150 ppm. The influence of substituents on the chemical shifts of the ring carbons provides valuable information for assigning each carbon to its specific position. For instance, the carbon bearing the bromine atom would be expected to have a chemical shift in the range of δ 115-125 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C-CN | 115 - 120 |

| C-NH₂ | 145 - 155 |

| C-Br | 115 - 125 |

| Aromatic Carbons | 110 - 140 |

| Quaternary Aromatic Carbons | 120 - 150 |

Note: These are predicted ranges. Actual experimental values may differ.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): The COSY experiment reveals correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu This is invaluable for tracing the connectivity of protons within the naphthalene ring system. For example, a cross-peak in the COSY spectrum between two aromatic proton signals would confirm that they are on adjacent carbon atoms. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This allows for the unambiguous assignment of a proton signal to its corresponding carbon signal. For example, an HSQC cross-peak would link the proton signal of H-3 to the carbon signal of C-3.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying connections across quaternary (non-protonated) carbons and for confirming the placement of substituents. For instance, an HMBC correlation from the amino protons to the C-2 and C-1 carbons would confirm the position of the amino group. Correlations from aromatic protons to the nitrile carbon would further solidify the structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a molecule's mass, often to four or five decimal places. This accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₁₁H₇BrN₂), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. The experimentally determined exact mass should match the calculated theoretical mass, providing strong evidence for the proposed molecular formula.

For example, the calculated exact mass for a related bromo-substituted compound, C₁₆H₁₅BrN₄O₂, is 397.0271 (for the [M+Na]⁺ ion), and a measured value of 397.0270 would confirm the elemental composition. rsc.org

Fragmentation Pathway Analysis

In the mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure and can be used to deduce its connectivity. The fragmentation of this compound would likely involve the loss of the bromine atom, the amino group, or the nitrile group. The masses of the resulting fragment ions can be used to piece together the structure of the original molecule. The presence of bromine is often indicated by a characteristic isotopic pattern in the mass spectrum, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks of similar intensity separated by two mass units. docbrown.info

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that covalent bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, its bonds absorb energy at their characteristic vibrational frequencies, resulting in an IR spectrum that serves as a molecular "fingerprint". specac.comsavemyexams.com

For this compound, the IR spectrum provides definitive evidence for its key structural features. The primary amine (-NH₂), the nitrile (-C≡N), the aromatic naphthalene core, and the carbon-bromine bond each exhibit characteristic absorption bands.

The most distinguishable peaks in the IR spectrum of this compound are expected in the following regions:

N-H Stretching: A primary amine group typically shows two medium-intensity absorption bands in the 3550-3200 cm⁻¹ region. uc.edu These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the naphthalene ring appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. libretexts.org

C≡N Stretching: The nitrile group gives rise to a sharp, medium-intensity absorption band in the 2260-2220 cm⁻¹ range. uc.edu Its position can be influenced by conjugation with the aromatic system. The IR spectrum of 1-naphthonitrile (B165113), a related compound, shows this peak at 2222 cm⁻¹. publish.csiro.au

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic naphthalene ring produce several peaks of variable intensity in the 1600-1475 cm⁻¹ region. uc.edu

N-H Bending: The scissoring vibration of the primary amine group results in a medium to strong absorption between 1640 cm⁻¹ and 1550 cm⁻¹. uc.edu

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond of the amine is typically found in the 1300-1000 cm⁻¹ region. uc.edu

C-Br Stretching: The carbon-bromine bond exhibits a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹. uc.edu

The following table summarizes the expected characteristic IR absorption frequencies for this compound.

| Frequency Range (cm⁻¹) | Bond | Functional Group | Vibrational Mode | Expected Intensity |

| 3550–3200 | N-H | Primary Amine | Asymmetric & Symmetric Stretch | Medium |

| 3100–3000 | C-H | Aromatic Ring | Stretch | Medium |

| 2260–2220 | C≡N | Nitrile | Stretch | Medium, Sharp |

| 1600–1475 | C=C | Aromatic Ring | Stretch | Medium to Weak |

| 1640–1550 | N-H | Primary Amine | Bending (Scissoring) | Medium to Strong |

| 1300–1000 | C-N | Aromatic Amine | Stretch | Medium to Strong |

| 800–600 | C-Br | Aryl Halide | Stretch | Strong |

Data compiled from general IR spectroscopy principles and data for related compounds. uc.edulibretexts.orguniroma1.it

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. uobabylon.edu.iqmsu.edu The conjugated π-system of the substituted naphthalene ring in this compound acts as a chromophore, making it well-suited for UV-Vis analysis.

The spectrum is expected to be characterized by absorptions arising from two main types of electronic transitions:

π → π* Transitions: These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity and occur in compounds with conjugated double bonds. For the naphthalene system, multiple π → π* bands are expected.

n → π* Transitions: This type of transition involves the promotion of a non-bonding electron (from the lone pair on the amino nitrogen) to a π* antibonding orbital of the aromatic ring. These transitions are generally of lower intensity compared to π → π* transitions. acs.org

The presence of substituents on the naphthalene ring significantly influences the wavelength of maximum absorption (λmax). The amino group (-NH₂) acts as a powerful auxochrome, a group that, when attached to a chromophore, shifts the λmax to longer wavelengths (a bathochromic or "red" shift) and increases the absorption intensity. uobabylon.edu.iq The nitrile (-C≡N) and bromo (-Br) groups also modulate the electronic properties of the π-system. Studies on related aminonaphthonitrile derivatives confirm that these molecules absorb in the near UV-A and visible ranges. researchgate.net

| Expected Transition | Orbital Change | Associated Chromophore | Expected Wavelength Range (nm) |

| π → π | π bonding → π antibonding | Substituted Naphthalene Ring | 250–400 |

| n → π | non-bonding → π antibonding | Amino Group & Naphthalene Ring | 350–450 |

Expected values are based on the analysis of related conjugated aromatic systems and substituted aminonitriles. uobabylon.edu.iqresearchgate.netresearchgate.netacs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity and stereochemistry by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. researchgate.net While a specific crystal structure for this compound is not publicly available, the methodology allows for a detailed prediction of the structural information that would be obtained.

An X-ray diffraction experiment on a suitable single crystal of this compound would yield a wealth of structural data. The structure of related brominated naphthalene amines has been successfully determined using this method. nih.gov The key parameters determined from such an analysis are outlined below.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

Crystal System and Space Group: The classification of the crystal based on its symmetry elements (e.g., triclinic, monoclinic, orthorhombic) and the specific space group that describes the symmetry operations within the unit cell. For example, a related compound, (Z)-2-amino-4-(2-amino-2-(4-bromophenylthio)-1-cyanovinyl)-6-bromo-4H-chromene-3-carbonitrile, crystallizes in the triclinic system with a P-1 space group. researchgate.net

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-Br, C≡N) and the angles between them. This data would confirm the planarity of the naphthalene ring and the geometry of the substituents.

Intermolecular Interactions: The analysis would reveal how molecules are packed in the crystal lattice. Key interactions would likely include intermolecular hydrogen bonds between the hydrogen atoms of the amino group of one molecule and the nitrogen atom of the nitrile group of a neighboring molecule. π-π stacking interactions between the planar naphthalene rings of adjacent molecules are also highly probable and contribute to the stability of the crystal structure. nih.gov

The table below details the crystallographic data that would be determined from a single-crystal X-ray analysis.

| Parameter | Description | Expected Findings/Significance |

| Crystal System | The basic crystal family (e.g., triclinic, monoclinic). | Defines the overall symmetry of the crystal lattice. |

| Space Group | The set of symmetry operations for the unit cell. | Provides detailed insight into molecular packing. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating lattice unit. |

| Z Value | Number of molecules per unit cell. | Relates the unit cell volume to the molecular volume. |

| Bond Lengths (Å) | Precise distances between bonded atoms. | Confirms covalent structure, bond orders, and effects of conjugation. |

| Bond Angles (°) | Angles between adjacent bonds. | Defines the geometry around each atom. |

| Torsion Angles (°) | Dihedral angles between planes of atoms. | Describes the conformation of the molecule and planarity. |

| Hydrogen Bonds | N-H···N distances and angles. | Identifies key intermolecular forces governing the solid-state structure. |

| π-π Interactions | Centroid-centroid distances between aromatic rings. | Reveals stacking arrangements that stabilize the crystal packing. |

This table describes the data that would be obtained from an X-ray crystallography experiment, with illustrative examples from related structures. nih.govresearchgate.net

Computational Chemistry Studies on 1 Amino 4 Bromo 2 Naphthonitrile

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules. mdpi.commdpi.com These calculations allow for the determination of various molecular properties that are crucial for understanding reactivity and behavior. For substituted naphthalenes, DFT is instrumental in elucidating the effects of different functional groups on the electronic distribution within the aromatic system.

HOMO-LUMO Energy Gaps and Molecular Orbital Visualization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a pivotal role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. edu.krd

In studies of related amino- and bromo-substituted aromatic systems, DFT calculations have been employed to determine these values. For instance, in a study on 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile, a related complex molecule, DFT calculations at the B3LYP/6-311G* level were used to compute the HOMO and LUMO energies. These calculations help in understanding how electron-donating (amino) and electron-withdrawing (bromo, cyano) groups influence the electronic properties. Generally, a smaller HOMO-LUMO gap suggests higher reactivity.

Visualization of the HOMO and LUMO orbitals reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance. For a molecule like 1-Amino-4-bromo-2-naphthonitrile, the HOMO is expected to have significant contributions from the amino group and the naphthalene (B1677914) ring, indicating these as sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the naphthalene ring and influenced by the electron-withdrawing cyano and bromo groups, marking regions susceptible to nucleophilic attack.

Table 1: Representative HOMO-LUMO Data for Analogous Naphthalene Derivatives

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

| 2-Amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile | - | - | - | DFT/B3LYP/6-311G* |

| Phenyl radical + Vinylacetylene | - | - | - | Reaction Force Analysis |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density in a molecule is fundamental to its interactions with other molecules. DFT calculations can generate detailed charge distribution data and create Molecular Electrostatic Potential (MEP) maps. An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, an MEP map would be expected to show a region of negative potential around the nitrogen atom of the cyano group and the amino group, making these sites attractive to electrophiles or hydrogen bond donors. The bromine atom, despite being electronegative, can also exhibit a region of positive potential on its outermost surface (a "sigma-hole"), which can lead to halogen bonding interactions. The hydrogen atoms of the amino group would present regions of positive potential, making them susceptible to interaction with nucleophiles or hydrogen bond acceptors. These maps are invaluable for predicting non-covalent interactions, which are crucial in biological systems and materials science. rsc.org

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the identification of intermediates and the calculation of activation energies for transition states. For naphthalene derivatives, DFT has been used to explore various transformations.

For example, studies on the dearomative transformation of 1-naphthylmethylamines have utilized DFT (at the M06-2X/6-311++G**/SMD(THF)//M06-2X/6-31+G* level of theory) to elucidate the reaction pathway. These calculations can map out the energy profile of a reaction, showing the relative energies of reactants, intermediates, transition states, and products. This level of detail provides deep insights into the feasibility and kinetics of a proposed mechanism.

For a hypothetical reaction involving this compound, such as a nucleophilic aromatic substitution, computational analysis could be used to compare the activation barriers for substitution at different positions on the naphthalene ring. This would help in predicting the regioselectivity of the reaction. The analysis of the transition state geometry provides a snapshot of the bond-making and bond-breaking processes.

Conformational Analysis and Molecular Dynamics Simulations

Many molecules can exist in different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. For a molecule with a rotatable bond, such as the amino group in this compound, different orientations are possible. While the naphthalene core is rigid, the amino group can adopt various positions relative to the plane of the ring.

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape and predict how the molecule might behave in different environments, such as in solution. In studies of other complex organic molecules, MD simulations have been used to understand how they interact with their surroundings and to predict their preferred conformations. For drug design, understanding the conformational flexibility is crucial for predicting how a molecule might bind to a biological target. nih.gov

Prediction and Interpretation of Spectroscopic Properties

Computational methods are widely used to predict and help interpret various types of spectra, including NMR, IR, and UV-Vis. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). researchgate.net

By calculating the energies of electronic transitions, TD-DFT can predict the wavelengths of maximum absorption (λmax). For this compound, the combination of the naphthalene chromophore with the amino, bromo, and cyano groups would be expected to result in a complex UV-Vis spectrum. Computational predictions can help assign the observed absorption bands to specific electronic transitions within the molecule.

Similarly, DFT calculations can predict vibrational frequencies, which correspond to the peaks in an IR spectrum. d-nb.info This can be particularly useful for identifying characteristic vibrational modes associated with the functional groups, such as the C≡N stretch of the nitrile group and the N-H stretches of the amino group.

NMR chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. als-journal.com Comparing calculated and experimental NMR spectra can aid in the structural elucidation of complex molecules.

Applications of 1 Amino 4 Bromo 2 Naphthonitrile in Materials Science and Organic Synthesis

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The strategic placement of three distinct functional groups—amino (NH₂), bromo (Br), and cyano (CN)—on the naphthalene (B1677914) scaffold endows 1-Amino-4-bromo-2-naphthonitrile with significant versatility as a synthetic intermediate. bldpharm.com Each group can undergo a range of chemical transformations, often selectively, allowing for the stepwise construction of complex molecular architectures.

The amino group can be diazotized to introduce other functionalities or can participate in condensation reactions to form Schiff bases and heterocyclic rings. The bromine atom is particularly useful for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to an amine, further expanding the synthetic possibilities.

This trifunctional nature allows it to be a key starting material for creating polycyclic aromatic compounds, heterocyclic systems, and other highly substituted naphthalenes. researchgate.net For instance, similar ketenedithioacetal-based strategies have been employed to construct functionalized aminonaphthalenes, highlighting the importance of such building blocks in accessing complex structures through C-C bond formation. researchgate.net The ability to build upon the naphthalene core in a controlled manner is crucial for synthesizing molecules with tailored properties for specific applications.

Development of Functional Organic Materials

The electronic characteristics of this compound, featuring a donor-acceptor ("push-pull") system on a π-conjugated naphthalene ring, make it an attractive candidate for the development of functional organic materials.

Naphthalene derivatives are well-known for their luminescent properties. The specific substitution pattern in this compound, with its intramolecular charge transfer (ICT) character arising from the amino and nitrile groups, suggests a strong potential for fluorescence. Such "push-pull" dyes are often highly sensitive to their environment, which can lead to applications in solvatochromic and mechanofluorochromic materials. novapublishers.com Furthermore, its classification as a material building block for Aggregation-Induced Emission (AIE) materials indicates its potential use in developing novel solid-state emitters. bldpharm.com AIE materials are of significant interest because they are non-emissive in solution but become highly luminescent upon aggregation, a property valuable for applications like organic light-emitting diodes (OLEDs) and biological imaging.

Organic molecules with significant push-pull character are prime candidates for non-linear optical (NLO) applications. bohrium.com These materials can alter the properties of light and are essential for technologies in optical computing, data storage, and optical switching. scirp.org The combination of the electron-donating amino group and the electron-withdrawing nitrile group across the naphthalene π-system in this compound results in a large molecular dipole moment and hyperpolarizability, which are key determinants of NLO activity. novapublishers.com

Theoretical and experimental studies on analogous chromophores have demonstrated that such D-π-A (Donor-π-Acceptor) systems can exhibit significant second and third-order NLO responses. bohrium.comnih.gov The NLO properties can be fine-tuned by modifying the donor, acceptor, or the π-conjugated bridge, a role for which this compound is an ideal precursor. Research on similar organic compounds has confirmed their potential for creating materials with high NLO coefficients, crucial for fabricating advanced optoelectronic devices. nih.govmetall-mater-eng.com

Table 1: Potential Applications based on Molecular Structure

| Functional Group(s) | Structural Feature | Implied Property/Application | Supporting Rationale |

| Amino (-NH₂) & Nitrile (-CN) | Donor-Acceptor System | Non-Linear Optics (NLO), Luminescence | Creates intramolecular charge transfer, enhancing molecular hyperpolarizability and potential for fluorescence. novapublishers.combohrium.com |

| Bromo (-Br) & Amino (-NH₂) | Reactive Sites | Polymer Synthesis | Enables participation in polycondensation or cross-coupling reactions to form polymers. bldpharm.com |

| Nitrile (-CN) & Amino (-NH₂) | Heteroatoms with Lone Pairs | Chemical Sensing | Can act as binding sites for analytes, causing a detectable change in optical or electronic properties. researchgate.net |

| Naphthalene Core | π-Conjugated System | Optoelectronics, Materials Science | Provides a rigid, planar backbone for constructing advanced functional materials. scirp.org |

Precursors for Advanced Polymer Synthesis

The presence of multiple reactive sites makes this compound a valuable monomer for the synthesis of advanced polymers. It is specifically identified as a building block for polymer science and a potential organic monomer for Covalent Organic Frameworks (COFs). bldpharm.com

The bromo and amino groups are particularly suited for polymerization reactions. For example, the bromine atom can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) with difunctional monomers to create fully conjugated polymers. These polymers are of great interest for applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The amino group can be used in polycondensation reactions with diacyl chlorides or dianhydrides to form polyamides and polyimides, respectively, which are known for their high thermal stability and mechanical strength.

Table 2: Research Findings on Related Functional Materials

| Material Type | Key Finding | Relevance to this compound |

| Non-Linear Optical (NLO) Materials | Organic "push-pull" dyes exhibit significant NLO properties applicable to optoelectronics and data storage. bohrium.com | The D-π-A structure of this compound makes it a strong candidate for NLO applications. |

| Conjugated Polymers | Polypyrrole derivatives with different aromatic segments show distinct NLO responses, highlighting the tunability of these materials. scirp.org | As a monomer, this compound can be used to synthesize novel conjugated polymers with tailored optical properties. |

| Luminescent Dyes | Chromophores based on D-π-A structures can exhibit strong luminescence and are used in sensors and OLEDs. novapublishers.com | The molecular structure suggests potential for strong fluorescence and use in luminescent materials. |

| Chemosensors | Fluorescent probes for detecting analytes like hydrazine (B178648) often rely on reaction-based strategies using functional groups like nitriles. researchgate.net | The functional groups on the molecule could be exploited to design selective chemical sensors. |

Chemical Sensing Platforms and Detection Systems

The functional groups on this compound also make it a promising candidate for the development of chemical sensors. The amino group can act as a hydrogen bond donor and a binding site for metal ions. The nitrile group can also coordinate with metal centers or participate in specific chemical reactions.

A common strategy in sensor design is to create a molecule where interaction with an analyte induces a change in an easily measurable signal, such as fluorescence or color. researchgate.net For example, the binding of a metal ion to the amino group could modulate the intramolecular charge transfer character of the molecule, leading to a shift in its fluorescence emission (a ratiometric response) or a change in its color (a colorimetric response). The reactivity of the nitrile group could also be exploited in reaction-based probes, where a specific chemical transformation triggered by the analyte unmasks a fluorophore. Given its inherent potential for luminescence and its reactive functional groups, this compound serves as an excellent platform for designing next-generation chemical sensing systems.

Conclusion and Future Research Perspectives

Summary of Current Research Achievements on 1-Amino-4-bromo-2-naphthonitrile

Direct and extensive research focusing exclusively on this compound is not abundant in the current scientific literature. Its existence is confirmed through its Chemical Abstracts Service (CAS) number, 1242733-27-2, and its availability from specialty chemical suppliers.

While dedicated studies are sparse, the synthesis of structurally related compounds provides valuable insights. For instance, research on the synthesis of 4-amino-3-aroyl-2-methylsulfanyl-naphthalene-1-carbonitriles highlights the chemical community's interest in polysubstituted aminonaphthonitriles as versatile building blocks. researchgate.net These studies lay the groundwork for understanding the potential reactivity and applications of compounds like this compound. The investigation of various substituted naphthonitriles in different contexts, such as the study of the vaporization enthalpies of 4-methoxy-1-naphthonitrile (B145921) for materials science applications, further underscores the relevance of this class of compounds. researchgate.net

Identification of Unexplored Synthetic Pathways and Reactivity Patterns

The exploration of synthetic routes to this compound presents a significant opportunity for chemical innovation. Based on established organic reactions, several plausible, yet largely unexplored, synthetic pathways can be postulated.

One potential route could involve the direct bromination of 1-amino-2-naphthonitrile. However, controlling the regioselectivity of this electrophilic aromatic substitution would be a critical challenge. A more controlled and likely successful approach would be a Sandmeyer-type reaction starting from a suitable diaminonaphthalene precursor. For example, a synthetic strategy analogous to the preparation of 4-bromo-1-naphthonitrile from 4-amino-1-naphthonitrile could be envisioned. google.com This would likely involve the diazotization of a diaminonaphthonitrile followed by a copper(I) bromide mediated substitution.

The reactivity of this compound is predicted to be diverse due to its trifunctional nature:

The Amino Group: This group can undergo a wide range of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of various other functional groups.

The Bromo Group: The bromine atom is an excellent handle for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This opens up possibilities for creating complex molecular architectures.

The Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions to form heterocyclic systems.

The interplay of these functional groups could lead to novel intramolecular reactions and the synthesis of complex polycyclic structures.

Potential for Development of Novel Functional Materials with Tailored Properties

The unique electronic and structural features of this compound make it a promising candidate for the development of novel functional materials. Substituted naphthonitriles and aromatic amines are known to be key components in various advanced materials.

The presence of the amino and nitrile groups, which can act as electron-donating and electron-withdrawing groups respectively, suggests potential applications in organic electronics. The extended π-system of the naphthalene (B1677914) core, combined with these functional groups, could lead to interesting photophysical properties, such as fluorescence, making it a candidate for organic light-emitting diodes (OLEDs) or fluorescent probes.

Furthermore, the ability to functionalize the molecule at the amino and bromo positions allows for the tuning of its properties. For example, introducing long alkyl chains could enhance its solubility and processability for device fabrication, while incorporating other chromophores could modulate its absorption and emission characteristics. The nitrile group can also be a precursor for the synthesis of phthalocyanine-like macrocycles, which have applications in catalysis and materials science.

| Potential Application Area | Relevant Functional Groups | Rationale |

| Organic Electronics | Amino, Nitrile, Naphthalene Core | Electron donor-acceptor character and extended π-conjugation for charge transport properties. |

| Fluorescent Probes | Amino, Naphthalene Core | Potential for environmentally sensitive fluorescence. |

| Polymer Synthesis | Amino, Bromo | Monomer for the synthesis of high-performance polymers with tailored properties. |

| Agrochemicals & Pharmaceuticals | Entire Molecule | The aminonitrile scaffold is present in various biologically active compounds. angenechemical.com |

Interdisciplinary Research Opportunities at the Interface of Chemistry and Materials Science

The exploration of this compound is inherently an interdisciplinary endeavor, situated at the crossroads of synthetic organic chemistry, materials science, and computational chemistry.

Synthetic Chemistry and Materials Science: The synthesis of novel derivatives of this compound and the investigation of their physical properties for applications in organic electronics, sensors, and other advanced materials is a prime area for collaboration. Materials scientists can guide synthetic efforts by defining the desired properties for a specific application, while chemists can provide the molecular tools to achieve those properties.

Computational Chemistry: Theoretical studies can play a crucial role in predicting the electronic structure, photophysical properties, and reactivity of this compound and its derivatives. These computational insights can help to rationalize experimental findings and guide the design of new molecules with enhanced functionalities.

Medicinal Chemistry: The aminonaphthonitrile scaffold is a privileged structure in medicinal chemistry. Exploring the biological activity of derivatives of this compound could lead to the discovery of new therapeutic agents.

Q & A

Q. What are the recommended safety protocols for handling 1-Amino-4-bromo-2-naphthonitrile in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for handling powders or solutions to prevent inhalation .

- Storage: Store in a tightly sealed container under inert atmosphere (e.g., nitrogen) at –20°C to prevent degradation. Hygroscopic properties may necessitate desiccants .

- Waste Disposal: Classify as halogenated waste and dispose via certified chemical waste services. Avoid aqueous drainage due to potential environmental toxicity .

Q. How can the purity of this compound be validated for synthetic applications?

Answer:

- Analytical Techniques:

- HPLC: Use a C18 column with acetonitrile/water mobile phase (70:30) to assess purity (>98% as per typical research-grade standards) .

- NMR Spectroscopy: Confirm structural integrity via - and -NMR. Expected signals include aromatic protons (δ 7.2–8.5 ppm) and nitrile carbons (δ ~115 ppm) .

- Mass Spectrometry: Compare experimental m/z with theoretical molecular weight (247.08 g/mol) using EI-MS .

Intermediate Research Questions

Q. What synthetic routes are feasible for introducing the bromo and amino groups onto the naphthonitrile scaffold?

Answer:

- Bromination: Electrophilic substitution using in at 0°C, followed by quenching with NaSO. Monitor reaction progress via TLC .

- Amination: Utilize Buchwald-Hartwig coupling with Pd(OAc)/XPhos catalyst and ammonia equivalents (e.g., NH-Boc) under reflux in toluene .

- Key Consideration: Optimize reaction stoichiometry to avoid over-bromination or competing nitrile hydrolysis .

Q. How can crystallographic data for this compound be obtained and refined?

Answer:

- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Mount crystals on a Bruker D8 Venture diffractometer .

- Refinement Tools:

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density on the bromine and amino groups.

- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to identify nucleophilic/electrophilic sites .

- Transition State Analysis: Use Gaussian 16 to model Suzuki-Miyaura coupling pathways with aryl boronic acids .

- Validation: Compare computed -NMR shifts (GIAO method) with experimental data to verify accuracy .

Q. What strategies resolve contradictions in spectral data for brominated naphthonitrile derivatives?

Answer:

- Case Study Example: Discrepancies in -NMR signals for nitrile vs. brominated carbons:

- Multi-Technique Cross-Validation: Combine IR (nitrile stretch ~2230 cm), MS, and SC-XRD to resolve ambiguities .

Methodological Tables

Q. Table 1: Key Analytical Parameters for this compound

Q. Table 2: Comparison of Bromination Methods

| Method | Yield (%) | Selectivity | Limitations | Reference |

|---|---|---|---|---|

| Electrophilic | 75 | High | Over-bromination risk | |

| NBS (Light) | 82 | Moderate | Requires radical initiator |

Critical Analysis of Evidence

- Software Limitations: SHELXL’s reliance on high-resolution data may limit utility for low-quality crystals; consider alternate refinement tools (e.g., OLEX2) for twinned structures .

- Safety Data Gaps: lacks detailed toxicity profiles (e.g., LD). Consult EPA DSSTox or NIST databases for supplementary hazard data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products